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molecular formula C17H15BrN2S B8778826 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

Cat. No. B8778826
M. Wt: 359.3 g/mol
InChI Key: VJLPOVIHSNLTQX-UHFFFAOYSA-N
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Patent
US09233941B2

Procedure details

As shown in FIG. 27, in reaction (a) a mixture of prothionamide (9.01 g, 50.0 mmol) and 4-bromophenacyl bromide 6a (13.9 g, 50.0 mmol) in EtOH (400 mL) was stirred at 70° C. for 1 h. After cooled to room temperature, the precipitation was filtered off with EtOAc and washed with EtOAc and saturated aqueous NaHCO3. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give 4-(4-bromophenyl)-2-(2-propylpyridin-4-yl)thiazole 2 (14.3 g, 79%) as a light-yellow solid.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([C:10]([NH2:12])=[S:11])[CH:7]=[CH:8][N:9]=1.[Br:13][C:14]1[CH:23]=[CH:22][C:17]([C:18](=O)[CH2:19]Br)=[CH:16][CH:15]=1>CCO>[Br:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]2[N:12]=[C:10]([C:6]3[CH:7]=[CH:8][N:9]=[C:4]([CH2:3][CH2:2][CH3:1])[CH:5]=3)[S:11][CH:19]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.01 g
Type
reactant
Smiles
CCCC=1C=C(C=CN1)C(=S)N
Name
Quantity
13.9 g
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off with EtOAc
WASH
Type
WASH
Details
washed with EtOAc and saturated aqueous NaHCO3
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=C(SC1)C1=CC(=NC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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